molecular formula C38H34N2O4 B613434 Fmoc-Dap(Mtt)-OH CAS No. 654670-89-0

Fmoc-Dap(Mtt)-OH

Cat. No.: B613434
CAS No.: 654670-89-0
M. Wt: 582.7
InChI Key: WDZDBCVDBMWMAM-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dap(Mtt)-OH, also known as 9-fluorenylmethyloxycarbonyl-2,3-diaminopropanoic acid (4-methyltrityl), is a derivative of the amino acid diaminopropanoic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis, while the Mtt group is used to protect the side chain amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dap(Mtt)-OH typically involves the protection of the amino groups of diaminopropanoic acid. The Fmoc group is introduced to protect the α-amino group, while the Mtt group is used to protect the side chain amino group. The synthesis process generally involves the following steps:

    Protection of the α-amino group: The α-amino group of diaminopropanoic acid is protected using the Fmoc group. This is typically achieved by reacting diaminopropanoic acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Protection of the side chain amino group: The side chain amino group is protected using the Mtt group. This is done by reacting the Fmoc-protected diaminopropanoic acid with Mtt-Cl in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dap(Mtt)-OH undergoes various chemical reactions, including:

    Deprotection reactions: The Fmoc and Mtt groups can be removed under specific conditions to expose the free amino groups. The Fmoc group is typically removed using a base such as piperidine, while the Mtt group is removed using a mild acid such as trifluoroacetic acid.

    Coupling reactions: The free amino groups can participate in coupling reactions to form peptide bonds. This is typically achieved using coupling reagents such as HBTU or DIC in the presence of a base.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Mtt removal.

    Coupling: HBTU or DIC as coupling reagents, in the presence of a base such as DIPEA.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where this compound is incorporated at desired positions.

Scientific Research Applications

Fmoc-Dap(Mtt)-OH has a wide range of applications in scientific research, including:

    Peptide synthesis: It is widely used in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Drug development: It is used in the development of peptide-based drugs and therapeutic agents.

    Biomaterials: It is used in the development of biomaterials such as hydrogels for tissue engineering and drug delivery applications.

    Biological studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dap(Boc)-OH: Similar to Fmoc-Dap(Mtt)-OH, but uses the Boc group for side chain protection.

    Fmoc-Dab(Mtt)-OH: Uses diaminobutyric acid instead of diaminopropanoic acid.

    Fmoc-Orn(Mtt)-OH: Uses ornithine instead of diaminopropanoic acid.

Uniqueness

This compound is unique due to its specific combination of protecting groups, which provides flexibility in peptide synthesis. The Fmoc group is easily removed under basic conditions, while the Mtt group is removed under mild acidic conditions, allowing for selective deprotection and efficient peptide synthesis.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(4-methylphenyl)-diphenylmethyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H34N2O4/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)39-24-35(36(41)42)40-37(43)44-25-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35,39H,24-25H2,1H3,(H,40,43)(H,41,42)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZDBCVDBMWMAM-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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